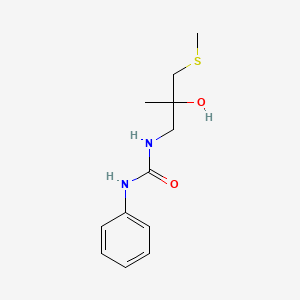![molecular formula C18H24N6O5 B2593823 methyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 938751-43-0](/img/structure/B2593823.png)
methyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the types of bonds it contains. For example, alkynes are organic molecules made of the functional group carbon-carbon triple bonds .
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the starting materials, the reactions used, the conditions under which the reactions occur, and the yield of the final product .Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR and cryo-EM .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Enhancement of Ethanol Production
A study by Kahani et al. (2017) introduces novel morpholinium ionic liquids for the pretreatment of rice straw, enhancing ethanol production. The research highlights the efficiency of these ionic liquids compared to widely used solvents, demonstrating significant improvements in enzymatic hydrolysis and ethanol yields. These findings suggest the potential for lower toxicity and cost alternatives in biofuel production processes (Kahani et al., 2017).
Spectroscopic Characterization and Reactivity
Hossain et al. (2018) investigated two newly synthesized imidazole derivatives, exploring their spectroscopic and reactive properties through a combined experimental and computational approach. This research provides insights into the local reactivity properties of these compounds, potentially impacting the development of novel materials and pharmaceuticals (Hossain et al., 2018).
Transesterification/Acylation Catalysts
Grasa et al. (2002) demonstrated the efficacy of N-heterocyclic carbenes in catalyzing transesterification between esters and alcohols, a key reaction in synthetic organic chemistry. This work underlines the versatility of these catalysts, potentially facilitating more efficient and sustainable chemical synthesis processes (Grasa et al., 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 2-[4,7-dimethyl-6-(2-morpholin-4-ylethyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O5/c1-12-10-23-14-15(20(2)18(27)24(16(14)26)11-13(25)28-3)19-17(23)22(12)5-4-21-6-8-29-9-7-21/h10H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRAZPFYYCZRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)-2-[(1-phenylpropan-2-yl)amino]ethan-1-ol](/img/structure/B2593741.png)




![1-([(TERT-BUTOXY)CARBONYL]AMINO)-3-METHYLCYCLOPENTANE-1-CARBOXYLIC ACID, Mixture of diastereomers](/img/structure/B2593749.png)


![3-({[1,2,4]Triazolo[4,3-a]pyridin-3-yl}methyl)piperidine dihydrochloride](/img/structure/B2593753.png)


![5-(2-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2593760.png)
![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2593762.png)